7beta,27-Dihydroxycholesterol

Vue d'ensemble

Description

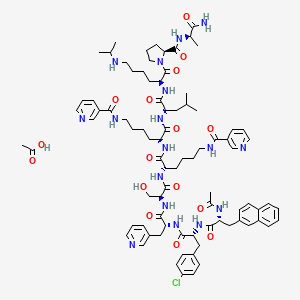

7beta,27-Dihydroxycholesterol is a type of oxysterol . It is a substrate for the enzyme 11β-hydroxysteroid dehydrogenases (11β-HSDs) . It is also an agonist of retinoic acid receptor-related orphan receptor γ (RORγ) and RORγt .

Synthesis Analysis

The synthesis of this compound involves the conversion of cholesterol to 27HC by the enzyme Cytochrome P450 27A1 (CYP27A1) . The rate-determining step in the “neutral” pathway of bile acid biosynthesis involves the hydroxylation and carboxylation of 7α−HC by CYP27A1 .Molecular Structure Analysis

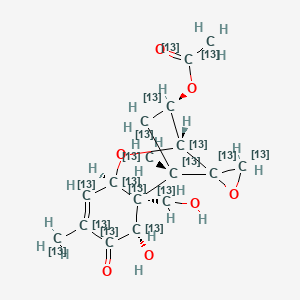

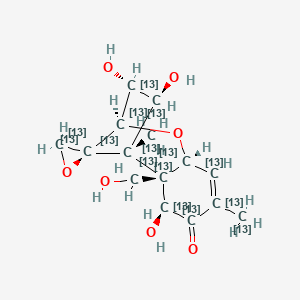

The molecular structure of this compound is represented by the formula C27H46O3 . The InChI representation isInChI=1S/C27H46O3/c1-17 (16-28)6-5-7-18 (2)21-8-9-22-25-23 (11-13-27 (21,22)4)26 (3)12-10-20 (29)14-19 (26)15-24 (25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 418.34, XLogP of 6.72, and it has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 rotatable bonds .Applications De Recherche Scientifique

1. Oxysterols in Plasma Metabolomics

7beta,27-Dihydroxycholesterol is a key oxysterol, a category of molecules gaining attention as potential biomarkers in neurodegenerative disorders like Alzheimer's disease and multiple sclerosis. Advanced analytical methods, like high-performance liquid chromatography-mass spectrometry, have facilitated the identification of such oxysterols, including this compound in human plasma. This plays a crucial role in targeted metabolomic analysis, offering insights into the sterols and oxysterols region of the metabolome (Griffiths et al., 2008).

2. Apoptosis Induction and Immunosuppressive Effects

This compound, along with other oxysterols, has been studied for its effects on apoptosis, especially in thymocytes. Research has shown that while oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol can induce apoptosis, their metabolites, including this compound, do not induce this cell death. This indicates a potential regulatory role of 7beta-hydroxylation in protecting cells from the toxic effects of certain oxysterols (Zhang et al., 1997).

3. Role in Bile Acid Synthesis

This compound is involved in the alternative pathway of bile acid biosynthesis. In certain congenital disorders like Smith-Lemli-Opitz syndrome, the altered metabolism of cholesterol and its derivatives, including this compound, leads to abnormalities in bile acid production. Understanding these mechanisms can help in elucidating the pathophysiology of such disorders and developing therapeutic strategies (Honda et al., 1999).

4. Oxidative Stress Biomarkers

This compound, as an oxysterol, is a marker for oxidative stress. Studies have shown its interconversion with other oxysterols in humans, which is crucial in understanding the mechanisms underlying conditions like atherosclerosis. This research provides insights into the potential of these oxysterols as surrogate markers for oxidative stress in various diseases (Larsson et al., 2007).

5. Immune Cell Migration and Neuroinflammation

The role of this compound in immune responses, especially in neuroinflammation, has been a focus of recent studies. It acts as a ligand for certain receptors, influencing the migration of immune cells in the context of diseases like multiple sclerosis. This research offers significant insights into the immunomodulatory potential of oxysterols and their applications in neuroimmunology (Kurschus & Wanke, 2018).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 7beta,27-Dihydroxycholesterol is GPR183 . GPR183, also known as EBI2, is a G protein-coupled receptor that plays a crucial role in the immune system’s response to inflammation and infection .

Mode of Action

This compound acts as an agonist for the GPR183 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the GPR183 receptor, activating it .

Biochemical Pathways

These pathways play a role in immune cell migration and positioning within secondary lymphoid organs .

Pharmacokinetics

As a cholesterol derivative, it is likely to follow similar pharmacokinetic properties as other sterols .

Result of Action

The activation of the GPR183 receptor by this compound influences the migration and positioning of immune cells. This can impact the body’s immune response to inflammation and infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other signaling molecules, the physiological state of the body, and the presence of diseases or conditions that may alter the function of the GPR183 receptor or the immune response .

Analyse Biochimique

Biochemical Properties

7beta,27-Dihydroxycholesterol is a potent and selective activator of RORγt . It has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it promotes the differentiation of mouse and human CD4+ Th17 cells .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it increases the production of IL-17, which is dependent on CYP27A1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a chemoattractant to lymphocytes expressing the G protein-coupled receptor Epstein-Barr virus-induced gene 2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it induces IL-17 production in mice when administered subcutaneously .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-BMOLSTJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile](/img/structure/B3025798.png)

![3-(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B3025804.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)